Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate
Description
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-(methanesulfonamido)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-19-13(16)12(15-20(2,17)18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFABIUONPIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate typically involves multiple steps starting from commercially available adamantane derivatives. One common route includes the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Sulfonamide Formation: The functionalized adamantane is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamido group.
Esterification: The final step involves the esterification of the sulfonamide with methyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce additional functional groups.
Reduction: The ester and sulfonamide groups can be reduced under appropriate conditions.
Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of ester and sulfonamide groups.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups on the adamantane core.
Reduction: Formation of alcohols or amines from ester and sulfonamide groups.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
Antiproliferative Activity
Research has demonstrated that Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate exhibits significant antiproliferative effects against various cancer cell lines.
Key Findings:
- The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| HCT116 | 3.7 | Doxorubicin | 0.5 |
| MCF-7 | 3.1 | Etoposide | 1.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and various bacterial strains.
Research Insights:
- Derivatives of this compound demonstrated enhanced inhibition against M. tuberculosis compared to standard treatments.
Table 2: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Mycobacterium tuberculosis | 5 |
Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.
Findings:
- The compound has shown potential in reducing neuroinflammation and protecting neuronal cells from apoptosis.
Synthesis and Characterization
The synthesis of this compound involves several methodologies that allow for structural modifications to enhance biological activity.
Synthesis Overview:
| Methodology | Description |
|---|---|
| Diazo-Coupling | A method for synthesizing aromatic compounds via coupling diazonium salts. |
| Knoevenagel Condensation | A reaction between an aldehyde or ketone and an active hydrogen compound. |
| Biginelli Reaction | A multi-component reaction producing dihydropyrimidinones. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate chemical reactions. |
Case Studies and Research Insights
Several studies have documented the efficacy of this compound in treating bacterial infections and tuberculosis:
Case Study 1: Antitubercular Efficacy
A peer-reviewed study highlighted that specific derivatives of this compound showed significant reduction in the growth of M. tuberculosis in vitro, suggesting their potential as new therapeutic agents for tuberculosis treatment.
Case Study 2: Antibacterial Activity
Research on antibacterial properties revealed that certain derivatives were effective against resistant bacterial strains, indicating their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to penetrate cell membranes, while the sulfonamide and ester groups can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate
- CAS Number : 1251923-29-1
- Molecular Formula: C₁₄H₂₃NO₄S
- Molecular Weight : 301.40 g/mol (calculated based on formula in )
This compound features a rigid adamantane core linked to a methanesulfonamido group and a methyl ester moiety.
Structural and Functional Comparison with Similar Compounds
Adamantane-Based Derivatives
Adamantane derivatives are widely studied for their unique physicochemical properties and applications in pharmaceuticals and materials science. Below is a comparative analysis:
Key Observations :
- Ester functionality enables reactivity in hydrolysis or transesterification reactions, a feature absent in isothiocyanate or organometallic derivatives.
Methyl Esters with Varied Backbones
Methyl esters are common in organic synthesis and pharmaceuticals. Below is a comparison with simpler esters:
Key Observations :
- The target compound’s adamantane core introduces steric hindrance and rigidity, contrasting with linear esters like methyl 2-hexenoate.
Biological Activity
Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₁₃H₁₉NO₄S
- Molecular Weight: 273.36 g/mol
- CAS Number: 1251923-29-1
The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests several potential mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: The adamantane structure may enhance binding affinity to certain receptors, potentially modulating their activity.
- Antimicrobial Activity: Preliminary studies indicate the compound exhibits antimicrobial properties against a range of pathogens, possibly through disruption of bacterial cell wall synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. A notable study reported:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's potential anticancer properties have also been investigated. In vitro studies using human carcinoma cell lines demonstrated:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 15 µM after 48 hours of treatment
This indicates significant cytotoxicity, warranting further exploration into its mechanisms and efficacy in vivo.
Case Study: Antiviral Activity
A study published in Pharmaceutical Research examined the antiviral effects of this compound against influenza A virus. The results indicated that the compound could inhibit viral replication by interfering with the viral entry process into host cells.
Research Findings Summary
- Study on Enzyme Interaction: A detailed analysis showed that this compound binds to dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria.
- Pharmacokinetic Studies: Preliminary pharmacokinetic assessments suggest favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
- Safety Profile: Toxicological evaluations indicate low toxicity levels in rodent models, supporting its potential as a safe therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
